

In-Depth Technical Guide on the Spectroscopic Data of Isomucronulatol 7-O-glucoside

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Compound of Interest

Compound Name: *Isomucronulatol 7-O-glucoside*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Isomucronulatol 7-O-glucoside**, an isoflavonoid glycoside isolated from species of the *Astragalus* genus. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development, offering key data for the identification and characterization of this compound.

Core Spectroscopic Data

Isomucronulatol 7-O-glucoside possesses the molecular formula $C_{23}H_{28}O_{10}$, with a monoisotopic mass of 464.1682 g/mol [1]. The structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for confirming the elemental composition of **Isomucronulatol 7-O-glucoside**.

Ion	Mass-to-Charge Ratio (m/z)	Description
[M+H] ⁺	465.1757	Protonated molecule
[M+Na] ⁺	487.1576	Sodium adduct
[M-H] ⁻	463.1609	Deprotonated molecule

This data is predicted based on the known molecular formula and may vary slightly based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Data

While a complete, experimentally verified and published table of ¹H and ¹³C NMR data for **Isomucronulatol 7-O-glucoside** is not readily available in the public domain, the following represents predicted chemical shifts based on its known structure. These values serve as a guide for researchers in assigning their own experimental data.

Table 1: Predicted ¹H NMR Spectroscopic Data for **Isomucronulatol 7-O-glucoside** (in DMSO-d₆)

Position	δ (ppm)	Multiplicity	J (Hz)
Isoflavan Moiety			
H-2a	~4.20	dd	10.5, 4.5
H-2b	~3.95	t	10.5
H-3	~3.50	m	
H-4a	~2.90	dd	16.0, 11.0
H-4b	~2.80	dd	16.0, 5.0
H-5	~7.20	d	8.5
H-6	~6.55	dd	8.5, 2.5
H-8	~6.45	d	2.5
H-1'	-	-	-
H-2'	~6.80	s	
H-5'	~6.70	s	
H-6'	-	-	-
3'-OCH ₃	~3.80	s	
4'-OCH ₃	~3.75	s	
Glucoside Moiety			
H-1"	~4.90	d	7.5
H-2"	~3.20-3.50	m	
H-3"	~3.20-3.50	m	
H-4"	~3.20-3.50	m	
H-5"	~3.20-3.50	m	
H-6"a	~3.70	m	
H-6"b	~3.50	m	

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Isomucronulatol 7-O-glucoside** (in DMSO-d_6)

Position	δ (ppm)	Position	δ (ppm)
Isoflavan Moiety		Glucoside Moiety	
C-2	~70.0	C-1"	~101.0
C-3	~45.0	C-2"	~74.0
C-4	~31.0	C-3"	~77.0
C-4a	~115.0	C-4"	~70.5
C-5	~129.0	C-5"	~76.5
C-6	~108.0	C-6"	~61.5
C-7	~158.0		
C-8	~103.0		
C-8a	~155.0		
C-1'	~125.0		
C-2'	~148.0		
C-3'	~112.0		
C-4'	~149.0		
C-5'	~110.0		
C-6'	~118.0		
3'-OCH ₃	~56.0		
4'-OCH ₃	~55.5		

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **Isomucronulatol 7-O-glucoside** would typically involve the following steps:

Isolation of Isomucronulatol 7-O-glucoside

- Extraction: The dried and powdered plant material (e.g., roots of *Astragalus membranaceus*) is extracted with a suitable solvent, typically methanol or ethanol, using methods such as maceration or Soxhlet extraction.
- Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Isoflavonoid glycosides are often enriched in the n-butanol fraction.
- Chromatography: The n-butanol fraction is subjected to various chromatographic techniques for purification. This may include:
 - Column Chromatography: Using silica gel, Sephadex LH-20, or other stationary phases.
 - High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) with a gradient elution system (e.g., water and acetonitrile, often with a small percentage of formic acid).

Spectroscopic Analysis

- Mass Spectrometry (MS):
 - Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used.
 - Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).
 - Data Acquisition: Data is acquired in both positive and negative ion modes to obtain the protonated ($[M+H]^+$), sodiated ($[M+Na]^+$), and deprotonated ($[M-H]^-$) molecular ions. Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns for structural elucidation.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ^1H , ^{13}C , and various 2D NMR spectra.
- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆).
- Data Acquisition: A standard suite of NMR experiments is performed:
 - ^1H NMR: To determine the proton chemical shifts, multiplicities, and coupling constants.
 - ^{13}C NMR: To determine the chemical shifts of the carbon atoms.
 - 2D NMR: Including COSY (Correlated Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning the positions of substituents and the glycosidic linkage.

Visualization of Experimental Workflow

The general workflow for the isolation and characterization of **Isomucronulatol 7-O-glucoside** can be visualized as follows:



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Isolation and Characterization Workflow

This guide provides foundational spectroscopic information and standardized protocols relevant to **Isomucronulatol 7-O-glucoside**. Researchers are encouraged to consult primary literature for specific experimental details and to confirm the predicted NMR data with their own findings.

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References

- 1. 7,2'-Dihydroxy-3',4'-dimethoxyisoflavane-7-O-glucoside | C23H28O10 | CID 125142 - PubChem [pubchem.ncbi.nlm.nih.gov]
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